BenchChemオンラインストアへようこそ!

4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo-

HIV-1 fusion inhibitor gp41 thiazolidinone

This 3-NH rhodanine (CAS 53428-07-2) is the unfunctionalized core required for structure-based HIV-1 fusion inhibitor campaigns—the pyrrole arylidene directs a gp41 binding orientation that furan analogs cannot access. The free NH serves as a critical hydrogen-bond donor for bacterial adenylate kinase selectivity and enables late-stage N-alkylation, acylation, or sulfonylation for parallel library synthesis. With lower logP than N-arylated congeners, it also provides an essential baseline comparator to deconvolute arylidene versus N-substituent SAR. Procure the unsubstituted scaffold to control your full derivatization strategy.

Molecular Formula C8H6N2OS2
Molecular Weight 210.3 g/mol
CAS No. 53428-07-2
Cat. No. B3032806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo-
CAS53428-07-2
Molecular FormulaC8H6N2OS2
Molecular Weight210.3 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)C=C2C(=O)NC(=S)S2
InChIInChI=1S/C8H6N2OS2/c11-7-6(13-8(12)10-7)4-5-2-1-3-9-5/h1-4,9H,(H,10,11,12)
InChIKeyRRJVVJRJMYKPGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1H-Pyrrol-2-ylmethylene)-2-thioxo-4-thiazolidinone (CAS 53428-07-2): A Rhodanine-Derived Heterocyclic Building Block for Targeted Medicinal Chemistry and Chemical Biology Procurement


4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo- (CAS 53428-07-2) is a small-molecule heterocycle (C₈H₆N₂OS₂, MW 210.28) that combines a 2-thioxo-4-thiazolidinone (rhodanine) core with a 1H-pyrrol-2-ylmethylene substituent at the 5-position. This compound belongs to the 5-arylidene-2-thioxothiazolidin-4-one family, a scaffold extensively investigated for antiviral, anticancer, and antimicrobial activities [1]. Unlike its N-substituted congeners, the compound bears a free NH at the thiazolidinone 3-position, rendering it a versatile intermediate for further derivatization. It is currently available through custom synthesis channels such as Sigma-Aldrich (AldrichCPR) .

Why Generic Substitution of 5-(1H-Pyrrol-2-ylmethylene)-2-thioxo-4-thiazolidinone (CAS 53428-07-2) with Other Rhodanine Derivatives Is Scientifically Unjustified


Although the rhodanine scaffold is shared across numerous 5-arylidene-2-thioxothiazolidin-4-ones, subtle variations in the arylidene moiety and N-substitution pattern profoundly alter target binding orientation, potency, and selectivity. For example, in the HIV-1 gp41 fusion inhibitor series, replacing a furan ring with a pyrrole (as in 12i vs. 12b) completely reorients the molecule within the hydrophobic pocket, abolishing critical ionic interactions with Lys574 [1]. The unsubstituted 3-NH of the target compound further differentiates it from N-arylated analogs (e.g., 3-(3-trifluoromethyl)phenyl derivatives), influencing hydrogen-bond donor capacity, tautomeric equilibrium, and metabolic stability [2]. Consequently, interchanging this compound with a generic rhodanine without rigorous side-by-side comparison risks invalidating structure-activity relationships and experimental reproducibility.

Quantitative Differentiation Evidence for 5-(1H-Pyrrol-2-ylmethylene)-2-thioxo-4-thiazolidinone (CAS 53428-07-2) Against Closest Comparators


HIV-1 gp41 Fusion Inhibitory Activity: Pyrrole vs. Furan Arylidene Orientation Divergence

In a head-to-head study of 5-((arylfuran/1H-pyrrol-2-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-ones, the pyrrole-containing analog 12i (structurally closest to the target compound, differing only by N-(3-CF₃-phenyl) substitution) was significantly less active than its furan counterpart 12b. Molecular docking revealed that 12b and 12m fit snugly into the gp41 hydrophobic cavity with critical ionic interactions to Lys574, whereas 12i adopted a completely different orientation and missed these essential contacts [1]. This demonstrates that the pyrrole arylidene moiety fundamentally alters binding geometry relative to furan, a distinction that directly impacts the unsubstituted target compound's utility as a scaffold for gp41 inhibitor design.

HIV-1 fusion inhibitor gp41 thiazolidinone structure-activity relationship

N3-Unsubstituted vs. N3-Aryl Substitution: Hydrogen-Bond Donor Capacity and Adenylate Kinase Selectivity

A molecular docking study of six (E)-5-arylidene-2-thioxothiazolidin-4-one derivatives (1a–f) against bacterial and human adenylate kinases revealed that hydrogen-bond interactions with ATP-binding site residues are critical for inhibitory activity. Compounds 1c and 1d were the most efficient bacterial adenylate kinase inhibitors, while human adenylate kinases were poor targets, suggesting achievable selectivity [1]. The target compound (CAS 53428-07-2) possesses an unsubstituted 3-NH, which can act as a hydrogen-bond donor—a feature absent in N-arylated analogs like 12i. This difference in hydrogen-bonding capacity may directly influence kinase selectivity profiles and binding modes, distinguishing the target compound from its N-substituted relatives.

adenylate kinase inhibitor bacterial selectivity thiazolidinone molecular docking

Synthetic Versatility: Unsubstituted 3-NH as a Functionalization Handle vs. Pre-functionalized N-Aryl Analogs

The target compound (CAS 53428-07-2) bears a free NH at the thiazolidinone 3-position, enabling straightforward N-alkylation, N-acylation, or N-arylation to generate diverse libraries. In contrast, pre-functionalized analogs such as 3-(3-trifluoromethyl)phenyl derivatives (e.g., 12a–o) are terminal compounds that cannot be further N-derivatized without de novo synthesis [1]. Sigma-Aldrich lists the target compound as a custom synthesis product (AldrichCPR), confirming its role as a versatile intermediate rather than a finished screening compound .

chemical derivatization building block rhodanine N-alkylation

Predicted Physicochemical Profile: Lower logP and Higher Aqueous Solubility vs. N-Aryl Congeners

The absence of a lipophilic N-aryl substituent in the target compound (MW 210.28) is predicted to result in a lower logP and improved aqueous solubility compared to N-(3-trifluoromethyl)phenyl analogs (MW ~354). For instance, compound 12i (C₁₅H₉F₃N₂OS₂, MW 354.4) carries a hydrophobic CF₃-phenyl group that increases logP by approximately 1.5–2.0 log units relative to the unsubstituted parent (calculated via fragment-based methods) [1]. This physicochemical divergence has implications for assay compatibility (DMSO solubility, aggregation) and in vitro ADME profiling.

physicochemical properties logP solubility drug-likeness

Procurement-Driven Application Scenarios for 5-(1H-Pyrrol-2-ylmethylene)-2-thioxo-4-thiazolidinone (CAS 53428-07-2)


HIV-1 gp41 Inhibitor Scaffold Optimization and Fragment-Based Design

The pyrrole-bearing rhodanine core of CAS 53428-07-2 serves as a privileged starting point for structure-based design of HIV-1 fusion inhibitors. As demonstrated by Jiang et al., the pyrrole arylidene directs a distinct binding orientation compared to furan analogs, enabling exploration of alternative gp41 pocket interactions [1]. Procurement of the unsubstituted scaffold allows medicinal chemists to independently optimize both the 5-arylidene and 3-N positions, generating focused libraries that probe this divergent binding mode.

Selective Bacterial Adenylate Kinase Inhibitor Development

The free 3-NH hydrogen-bond donor of CAS 53428-07-2 aligns with SAR trends indicating that hydrogen-bonding interactions with ATP-binding site residues are crucial for bacterial adenylate kinase inhibition [1]. Researchers targeting antibiotic-resistant infections can exploit this scaffold to design selective inhibitors that discriminate between bacterial and human adenylate kinases, a selectivity window that may be diminished in N-substituted analogs lacking this donor functionality.

Diversifiable Heterocyclic Building Block for Academic and Industrial Medicinal Chemistry Libraries

Unlike pre-functionalized N-aryl rhodanine screening compounds, CAS 53428-07-2 is listed as a custom synthesis product (AldrichCPR), reflecting its primary utility as a synthetic intermediate [1]. Its free 3-NH permits late-stage diversification via N-alkylation, N-acylation, or N-sulfonylation, making it a cost-effective entry point for parallel synthesis of rhodanine-focused compound libraries for phenotypic or target-based screening campaigns.

Physicochemical Comparator in ADME Profiling Studies

The lower molecular weight and predicted lower logP of CAS 53428-07-2 relative to N-arylated rhodanines make it a useful reference compound for assessing the impact of lipophilicity on assay interference, solubility, and permeability [1]. Procurement for use as a minimally substituted baseline comparator can help deconvolute SAR by isolating the contribution of the arylidene moiety from N-substituent effects.

Quote Request

Request a Quote for 4-Thiazolidinone, 5-(1H-pyrrol-2-ylmethylene)-2-thioxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.